Pyridoxamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyridoxamine dihydrochloride and Advanced Glycation End Products (AGEs)

Pyridoxamine dihydrochloride (PDH) is a derivative of pyridoxal phosphate, a form of vitamin B6. Unlike vitamin B6, PDH has a distinct chemical structure which allows it to interact with various pathways involved in the formation of Advanced Glycation End Products (AGEs). AGEs are harmful molecules formed when sugars bind to proteins or fats in the body. Their accumulation is linked to several chronic diseases, including diabetes, kidney disease, and Alzheimer's disease [].

PDH acts by:

- Inhibiting the formation of AGEs: Studies have shown that PDH can directly react with and prevent the formation of AGEs by scavenging for reactive carbonyl compounds, which are key players in AGE formation [].

- Chelating metal ions: PDH can chelate (bind) metal ions like iron and copper, which can further accelerate AGE formation [].

These properties of PDH have made it a subject of research for its potential in preventing or treating AGE-related diseases.

Pyridoxamine dihydrochloride and Diabetic Complications

Diabetes is a major risk factor for developing AGEs due to chronically elevated blood sugar levels. Research suggests that PDH may offer benefits in managing diabetic complications:

- Diabetic nephropathy: A study found that PDH improved kidney function in animal models of diabetic nephropathy, suggesting its potential therapeutic role []. However, a pilot clinical trial failed to show a significant effect on kidney function in human participants with diabetic nephropathy []. Further research is needed to determine the effectiveness of PDH in this context.

- Diabetic neuropathy: PDH has shown promise in protecting against nerve damage in animal models of diabetic neuropathy []. However, further investigation is needed to confirm its efficacy in human patients.

Other Potential Applications of Pyridoxamine dihydrochloride

PDH is being explored for its potential role in various other conditions:

- Cardiovascular disease: PDH may help reduce inflammation and oxidative stress, both of which contribute to cardiovascular disease progression [].

- Alzheimer's disease: Studies suggest that PDH may protect against the accumulation of amyloid plaques, a hallmark of Alzheimer's disease []. However, more research is required to understand its potential therapeutic effects.

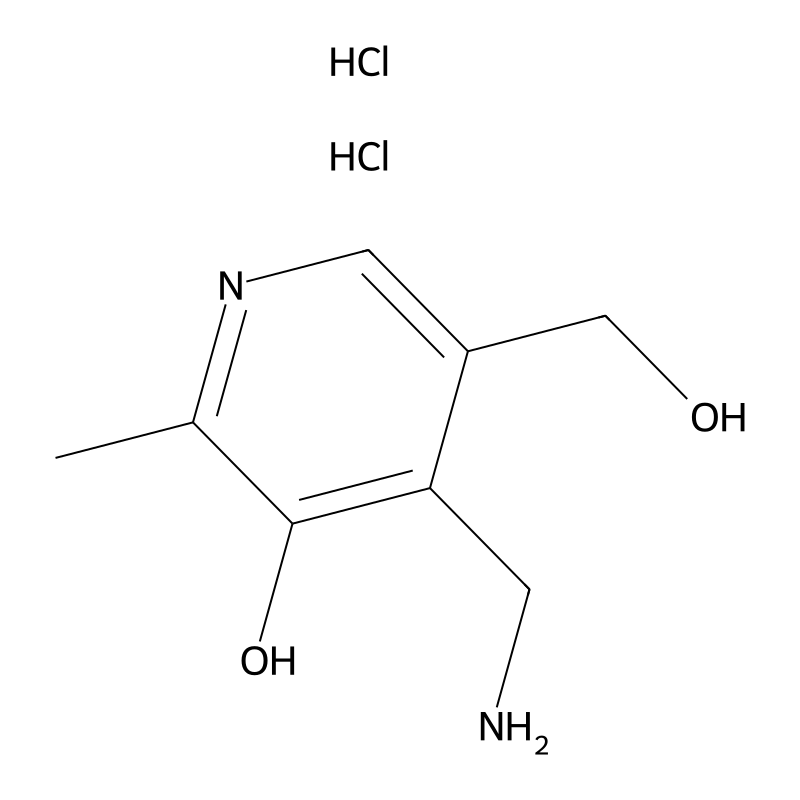

Pyridoxamine dihydrochloride is a hydrochloride salt derived from pyridoxamine, a form of vitamin B6. Its chemical formula is C₈H₁₄Cl₂N₂O₂, and it is formed by the reaction of pyridoxamine with two equivalents of hydrochloric acid . Pyridoxamine plays a crucial role in various biological processes, particularly in amino acid metabolism and neurotransmitter synthesis. It is recognized for its antioxidant properties and ability to inhibit the formation of advanced glycation end products, which are implicated in diabetes-related complications .

Biological Role

The primary mechanism of action of PDH is likely related to its ability to inhibit AGE formation and scavenge free radicals [, ]. By preventing the accumulation of AGEs, PDH may help protect tissues from damage associated with chronic hyperglycemia (high blood sugar) in diabetic conditions.

Interaction with Other Compounds

PDH can interact with reactive carbonyls and metal ions due to its structure []. This interaction disrupts the formation of AGEs and potentially reduces oxidative stress.

- Formation of Metal Complexes: Pyridoxamine can chelate metal ions such as copper and iron, which enhances its antioxidant activity by scavenging free radicals and preventing oxidative stress .

- Inhibition of the Maillard Reaction: Pyridoxamine inhibits the Maillard reaction, which is a form of non-enzymatic glycation that leads to the formation of harmful compounds in sugars and proteins .

- Redox Reactions: It can undergo redox reactions due to its hydroxyl and amino groups, allowing it to act as a reducing agent in various biochemical pathways .

Pyridoxamine dihydrochloride exhibits significant biological activities:

- Antioxidant Properties: It scavenges reactive oxygen species and carbonyl compounds, reducing oxidative damage in cells .

- Diabetic Nephropathy Treatment: Clinical studies suggest that pyridoxamine may be effective in treating diabetic nephropathy by improving kidney function and histology .

- Neuropathy and Retinopathy: It has been investigated for potential benefits in diabetic neuropathy and retinopathy, showing promise in protecting against cellular apoptosis induced by oxidative stress .

Pyridoxamine dihydrochloride can be synthesized through several methods:

- Chemical Synthesis:

- Microbial Synthesis:

Pyridoxamine dihydrochloride has various applications:

- Dietary Supplement: Commonly used as a dietary supplement for its vitamin B6 activity.

- Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like diabetic nephropathy and other complications associated with diabetes .

- Food Industry: Employed as an antioxidant in food preservation due to its ability to inhibit oxidative reactions .

Research indicates that pyridoxamine dihydrochloride interacts with various biomolecules:

- Metal Ions: It forms complexes with transition metals, which enhances its protective effects against oxidative stress.

- Proteins: Studies have shown that it can modulate protein glycation processes, potentially affecting protein function and stability in diabetic conditions .

Pyridoxamine dihydrochloride shares structural similarities with other forms of vitamin B6. Here are some comparable compounds:

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| Pyridoxine Hydrochloride | Contains a hydroxyl group at position 5 | Precursor to pyridoxal phosphate, essential cofactor |

| Pyridoxal | Contains an aldehyde group at position 4 | Active form involved in amino acid metabolism |

| Pyridoxine 5'-Phosphate | Phosphate ester of pyridoxine | Key cofactor in enzymatic reactions |

Pyridoxamine dihydrochloride's uniqueness lies in its specific hydroxyl and aminomethyl groups that enhance its antioxidant capacity and inhibit glycation processes more effectively than other forms of vitamin B6 .

The antioxidant capacity of pyridoxamine dihydrochloride is rooted in its chemical structure, which enables it to react with and neutralize a spectrum of reactive oxygen species. This capability is particularly significant given the central role of oxidative stress in cellular damage and disease pathogenesis. Pyridoxamine dihydrochloride’s actions extend beyond simple radical scavenging; it also modulates the progression of oxidative cascades, especially those involving lipid peroxidation, and interacts with endogenous defense systems to amplify cellular resilience against oxidative insults.

Radical Scavenging Kinetics in Lipid Peroxidation Cascades

Lipid peroxidation represents a chain reaction process in which reactive oxygen species, particularly free radicals, attack polyunsaturated fatty acids within cellular membranes, resulting in the formation of lipid hydroperoxides and secondary reactive aldehydes. Pyridoxamine dihydrochloride intervenes in this process by directly scavenging radical intermediates, thereby interrupting the propagation of lipid peroxidation and preventing the accumulation of cytotoxic byproducts.

Recent mechanistic studies employing both experimental and computational approaches have delineated the radical scavenging kinetics of pyridoxamine dihydrochloride. Density Functional Theory calculations reveal that, at physiological pH, pyridoxamine dihydrochloride exhibits a high reactivity toward the methoxy radical (- OCH₃), achieving rate constants at the diffusion limit, greater than $$1.0 \times 10^8$$ M$$^{-1}$$ s$$^{-1}$$, in both aqueous and lipidic environments [3]. The compound’s reactivity toward hydroperoxyl (- OOH) and methoxyperoxyl (- OOCH₃) radicals is comparatively moderate but remains physiologically relevant, allowing for effective interception of these species in cellular contexts [3].

Experimental evidence further corroborates these findings. In vitro assays demonstrate that pyridoxamine dihydrochloride significantly reduces the formation of malondialdehyde, a marker of lipid peroxidation, in erythrocytes exposed to strong oxidizing agents [2]. The compound’s inhibitory effect on lipid peroxidation is dose-dependent, with increasing concentrations leading to greater reductions in malondialdehyde levels. This effect is reflected in both the suppression of lipid-derived aldehyde formation and the prevention of subsequent protein modification by these reactive species [4].

The following data table summarizes key kinetic parameters and experimental results pertaining to the radical scavenging activity of pyridoxamine dihydrochloride:

| Radical Species | Medium | Rate Constant (M$$^{-1}$$ s$$^{-1}$$) | Experimental Outcome | Reference |

|---|---|---|---|---|

| Methoxy radical (- OCH₃) | Aqueous/Lipidic | >$$1.0 \times 10^8$$ | Rapid scavenging, diffusion-limited kinetics | [3] |

| Hydroperoxyl radical (- OOH) | Aqueous | Moderate ($$10^5$$–$$10^6$$) | Effective, though slower, scavenging | [3] |

| Methoxyperoxyl radical (- OOCH₃) | Aqueous | Moderate ($$10^5$$–$$10^6$$) | Effective, though slower, scavenging | [3] |

| Lipid hydroperoxide-derived aldehydes (e.g., 4-oxo-2-nonenal) | Cellular | Not applicable | Inhibition of protein modification by aldehyde adducts | [4] |

| Malondialdehyde (MDA) | Erythrocyte | Not applicable | Dose-dependent reduction in MDA levels | [2] |

The mechanistic basis for these observations lies in the chemical structure of pyridoxamine dihydrochloride. The molecule contains reactive sites capable of donating hydrogen atoms or electrons to radical species, neutralizing them and forming relatively stable pyridoxamine-derived radicals. These intermediates are less reactive and can be further reduced or recycled by endogenous antioxidants, as will be discussed in subsequent sections.

In addition to direct radical scavenging, pyridoxamine dihydrochloride also intercepts reactive carbonyl species generated during lipid peroxidation, such as 4-oxo-2-nonenal, thereby preventing secondary protein modification and cross-linking [4]. This dual action—neutralization of primary radicals and sequestration of reactive carbonyls—positions pyridoxamine dihydrochloride as a versatile defender against lipid peroxidation-induced cellular damage.

Synergistic Interactions with Endogenous Antioxidant Systems

The antioxidant efficacy of pyridoxamine dihydrochloride is further enhanced by its ability to interact synergistically with endogenous antioxidant systems. These interactions amplify the compound’s protective effects and contribute to the maintenance of redox homeostasis within cells.

One of the primary endogenous antioxidants is reduced glutathione, a tripeptide that serves as a major cellular redox buffer. Pyridoxamine dihydrochloride can be regenerated from its radical form through reduction by glutathione, thereby sustaining its antioxidant capacity during prolonged oxidative stress [2]. This recycling mechanism ensures that pyridoxamine dihydrochloride remains available to intercept new radical species, effectively extending its functional lifetime within the cell.

Vitamin C, another key antioxidant, also participates in the regeneration of pyridoxamine dihydrochloride. When pyridoxamine dihydrochloride donates a hydrogen atom to neutralize a radical, it becomes oxidized; vitamin C can then reduce the oxidized pyridoxamine dihydrochloride back to its active form [2]. This interplay creates a cooperative network of antioxidants, each supporting the activity of the others and collectively enhancing cellular resistance to oxidative injury.

Experimental studies in human erythrocytes provide direct evidence for these synergistic interactions. In vitro assays show that the presence of pyridoxamine dihydrochloride increases the antioxidant protection of erythrocytes, as measured by reductions in methemoglobin formation, lipid peroxidation, and protein carbonylation under oxidative challenge [2]. The proposed mechanism involves pyridoxamine dihydrochloride acting as a frontline radical scavenger, with glutathione and vitamin C serving as secondary defenders that regenerate the active form of pyridoxamine dihydrochloride, thereby perpetuating the antioxidant cycle.

The following data table summarizes the observed effects of pyridoxamine dihydrochloride in conjunction with endogenous antioxidants:

| Experimental Model | Oxidative Challenge | Antioxidant System(s) Involved | Observed Effect of Pyridoxamine Dihydrochloride | Reference |

|---|---|---|---|---|

| Human erythrocytes | Cumene hydroperoxide | Glutathione, Vitamin C | Decreased lipid peroxidation and protein carbonylation; enhanced protection when combined with endogenous antioxidants | [2] |

| Protein oxidation (in vitro) | Hydrogen peroxide, glucose autoxidation | Glutathione | Inhibition of protein backbone fragmentation; evidence of hydroxyl radical scavenging | [6] |

| Lipid peroxidation (cellular) | Linoleic acid hydroperoxide | Not specified | Inhibition of protein modification by lipid-derived aldehydes | [4] |

The mechanistic model for these synergistic interactions posits that pyridoxamine dihydrochloride, upon neutralizing a radical, forms a relatively stable radical intermediate. This intermediate can then be reduced by glutathione or vitamin C, regenerating the active antioxidant and enabling repeated cycles of radical scavenging [2]. Such a regenerative system greatly enhances the efficiency and durability of the antioxidant response, particularly under conditions of sustained oxidative stress.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant